molecular formula C15H19N3 B8649874 6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole

Katalognummer: B8649874
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: PTMAQZLDISHYNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with cyclopropyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Piperidin-4-yl-1H-benzimidazole
  • 5-Cyclopropyl-1H-benzoimidazole
  • 2-Cyclopropyl-1H-benzimidazole

Uniqueness

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole is unique due to the presence of both a cyclopropyl group and a piperidinyl group attached to the benzimidazole core. This combination of functional groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C15H19N3

Molekulargewicht

241.33 g/mol

IUPAC-Name

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole

InChI

InChI=1S/C15H19N3/c1-2-10(1)12-3-4-13-14(9-12)18-15(17-13)11-5-7-16-8-6-11/h3-4,9-11,16H,1-2,5-8H2,(H,17,18)

InChI-Schlüssel

PTMAQZLDISHYNF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC3=C(C=C2)N=C(N3)C4CCNCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.